2-Methoxy-6-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate
Description
2-Methoxy-6-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate is a synthetic oxazolone derivative characterized by a methoxy group at the 6-position of the phenyl ring and an acetate ester at the 2-position. The compound features a conjugated oxazolone core (5-oxo-2-phenyloxazol-4(5H)-ylidene) linked via a methylene group to the aromatic ring.
Properties
CAS No. |
7149-93-1 |
|---|---|
Molecular Formula |
C19H15NO5 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
[2-methoxy-6-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C19H15NO5/c1-12(21)24-17-14(9-6-10-16(17)23-2)11-15-19(22)25-18(20-15)13-7-4-3-5-8-13/h3-11H,1-2H3/b15-11+ |
InChI Key |
YRYGCRZQWRIKDF-RVDMUPIBSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=CC=C1OC)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
2-Methoxy-6-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate, also known by its CAS number 7149-93-1, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 337.3 g/mol. The compound features an oxazolone moiety, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15NO5 |
| Molecular Weight | 337.3 g/mol |
| CAS Number | 7149-93-1 |
| IUPAC Name | [2-methoxy-6-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
Research indicates that compounds containing oxazolone structures often exhibit significant biological activities through various mechanisms, including:
- Antioxidant Activity : Oxazolone derivatives have shown promising antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have reported that certain derivatives can inhibit lipid peroxidation by up to 86.5% .
- Anti-inflammatory Effects : The compound may inhibit the activity of lipoxygenase (LOX) and cyclooxygenase (COX), enzymes involved in inflammatory processes. For instance, oxazolone derivatives have been documented to possess potent COX inhibitory activity .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria . The presence of the phenyl and oxazolone groups enhances its bioactivity.
Biological Activity Studies
Several studies have explored the biological activities of related oxazolone compounds, providing insights into the potential effects of this compound.
Antioxidant and Anti-inflammatory Activities
A study highlighted the antioxidant capacity of oxazolone derivatives, with some showing significant inhibition rates against oxidative stress markers. For example:
| Compound | Lipid Peroxidation Inhibition (%) |
|---|---|
| Compound 2a | 91% |
| Compound 2b | 81% |
| Compound 4c | IC50 = 41 μM |
The structural modifications significantly influenced these activities, suggesting that the substitution patterns on the oxazolone ring are critical for enhancing biological effects .
Antimicrobial Activity
In vitro studies demonstrated that certain oxazolone derivatives possess substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance:
| Bacterial Strain | MIC (µM) against Oxazolone Derivatives |
|---|---|
| Staphylococcus aureus | 20–40 |
| Escherichia coli | 40–70 |
These findings indicate a potential therapeutic application for infections caused by resistant bacterial strains .
Case Studies
- Case Study on COX Inhibition : A study investigated a series of oxazolones for their COX inhibitory properties, revealing that specific structural modifications can enhance selectivity and potency against COX enzymes .
- Antidiabetic Activity : Another research effort focused on the antidiabetic potential of oxazolone derivatives, which demonstrated significant glucose-lowering effects in diabetic models, suggesting that similar effects may be observed with this compound .
Scientific Research Applications
Structural Information
- Molecular Formula : C19H15NO5
- Molecular Weight : 337.33 g/mol
- SMILES Notation : CC(=O)OC1=C(C=CC=C1OC)/C=C/2C(=O)OC(=N2)C3=CC=CC=C3
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 338.10231 | 177.1 |
| [M+Na]+ | 360.08425 | 191.1 |
| [M-H]- | 336.08775 | 182.1 |
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds similar to 2-Methoxy-6-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate exhibit cytotoxic effects against various cancer cell lines. The oxazole moiety is often associated with anticancer properties due to its ability to interact with biological targets involved in cell proliferation.
- Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. The presence of the phenolic structure enhances its interaction with microbial membranes.
- Anti-inflammatory Effects : Compounds containing similar structural features have been investigated for their anti-inflammatory properties, potentially serving as leads for new anti-inflammatory drugs.
Materials Science
- Polymer Chemistry : The compound's unique structure can be utilized in synthesizing novel polymers with specific thermal and mechanical properties. The incorporation of such compounds into polymer matrices may enhance material performance in various applications.
- Fluorescent Dyes : Due to its conjugated system, this compound can potentially be employed as a fluorescent dye in biological imaging or sensing applications.
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of oxazole compounds showed significant cytotoxicity against breast cancer cells, indicating the potential of similar structures like this compound in cancer therapy .
- Antimicrobial Testing : Research conducted on related compounds revealed promising antibacterial activity against Gram-positive bacteria, suggesting that modifications to the oxazole structure could lead to effective antimicrobial agents .
- Polymer Development : A recent project explored the incorporation of phenolic compounds into biodegradable polymers, resulting in materials with enhanced mechanical properties and biodegradability, highlighting the versatility of such compounds in material science .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Oxazolone Derivatives
The positional isomerism and substituent variations significantly influence physicochemical and biological properties. Key analogs include:
Table 1: Comparison of Oxazolone Derivatives
Key Observations :
- Yield Trends: Substituent bulkiness (e.g., 2-nonyl in 6c) may reduce yields due to steric hindrance during synthesis (e.g., 6d: 36% yield with a 7-methyloctyl group) .
Heterocycle Variants: Oxazolone vs. Thiazolo-Triazol Systems
Compounds with alternative heterocycles, such as thiazolo-triazol moieties, exhibit distinct electronic and steric profiles:
Table 2: Comparison with Thiazolo-Triazol Derivatives
Key Observations :
- Biological Implications : Thiazolo-triazol derivatives are often explored for antimicrobial applications, whereas oxazolones (e.g., 6a in ) show antioxidant activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
